molecular formula C11H14ClN3O3S2 B1197910 Tizolemide CAS No. 56488-58-5

Tizolemide

Cat. No. B1197910
CAS RN: 56488-58-5
M. Wt: 335.8 g/mol
InChI Key: VYBZOPZNLLIEFX-UHFFFAOYSA-N
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Description

Tizolemide is an alkaline sulfonamide-based diuretic. Tizolemide inhibits sodium reabsorption in the distal convoluted tubules.

properties

CAS RN

56488-58-5

Product Name

Tizolemide

Molecular Formula

C11H14ClN3O3S2

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-5-(4-hydroxy-3-methyl-2-methylimino-1,3-thiazolidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18)

InChI Key

VYBZOPZNLLIEFX-UHFFFAOYSA-N

SMILES

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

Canonical SMILES

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

synonyms

HOE 740
tizolemid
tizolemide
tizolemide monoformate
tizolemide monohydrobromide
tizolemide monohydrochloride
tizolemide monomaleate
tizolemide monomesylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of powdered 4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide were dissolved in 500 ml of water at 50° C, while stirring, 100 ml of saturated sodium bicarbonate solution were added and the solution was thoroughly stirred for 2 hours at 5°-10° C, 4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol was filtered off and washed several times with water. Melting point: 187°-188° C (decomposition).
Name
4-(4-chloro-3-sulfamoylphenyl)-3-methyl-2-methylimino-1,3-thiazolidine-4-ol-hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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